![molecular formula C18H22BFN2O5S B13934681 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound that features a combination of fluorine, methoxy, and sulfonamide groups attached to a pyridine ring
準備方法
The synthesis of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves multiple steps:
Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a suitable precursor with a fluorine source.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction to introduce the sulfonamide group.
化学反応の分析
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the fluorine or methoxy positions.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides
科学的研究の応用
This compound has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Chemical Synthesis: The compound is employed in various organic synthesis reactions, including the preparation of complex molecules.
作用機序
The mechanism of action of 3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other proteins.
Cellular Processes: It may affect cellular processes such as apoptosis or cell proliferation through its interactions with molecular targets.
類似化合物との比較
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide can be compared with similar compounds:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a cyclopropane ring instead of a benzene ring, affecting its reactivity and applications.
Phenylboronic Acid Pinacol Ester: This compound lacks the sulfonamide and fluorine groups, making it less versatile in certain applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but without the methoxy and sulfonamide groups, limiting its use in medicinal chemistry.
These comparisons highlight the unique features of this compound, such as its combination of functional groups that confer specific reactivity and applications.
特性
分子式 |
C18H22BFN2O5S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-9-15(16(25-5)21-11-12)22-28(23,24)14-8-6-7-13(20)10-14/h6-11,22H,1-5H3 |
InChIキー |
DVHRGSRZHFRNMH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)
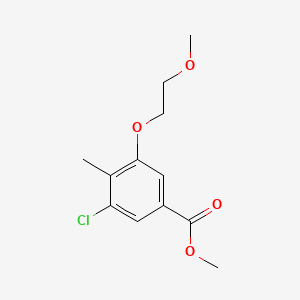

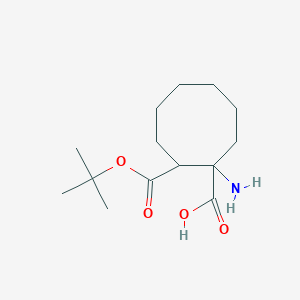
![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
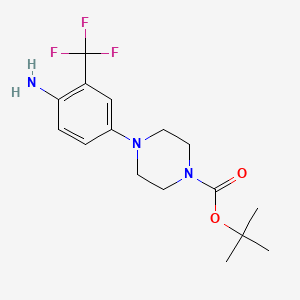

![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)
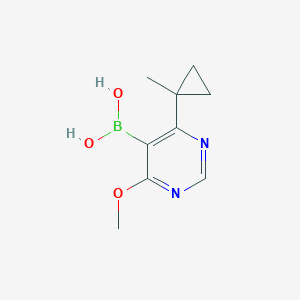
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
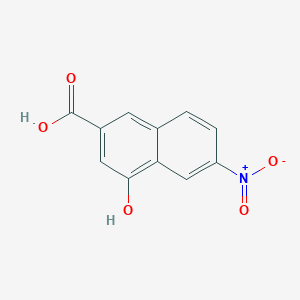
![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
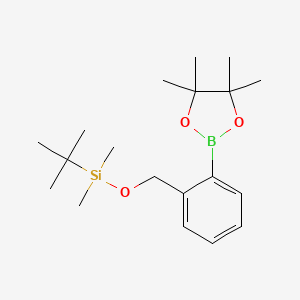
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
